![molecular formula C15H17NO4S2 B6495109 methyl 3-{[4-(propan-2-yl)phenyl]sulfamoyl}thiophene-2-carboxylate CAS No. 941936-08-9](/img/structure/B6495109.png)

methyl 3-{[4-(propan-2-yl)phenyl]sulfamoyl}thiophene-2-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

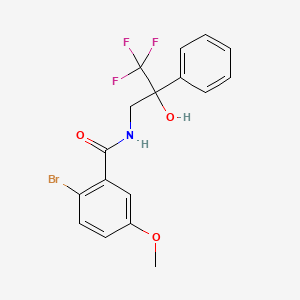

“Methyl 3-{[4-(propan-2-yl)phenyl]sulfamoyl}thiophene-2-carboxylate” is an organic compound. It is also known as “methyl 3-Sulfonyl amino-2-thiophenecarboxylate”. It is a white crystalline substance that is insoluble in water but soluble in organic solvents such as toluene, acetonitrile, and ethanol .

Molecular Structure Analysis

The molecular formula of this compound is C6H7NO4S2, and it has a molecular weight of 221.25 . The structure includes a thiophene ring, which is a five-membered ring with one sulfur atom, and a sulfamoyl functional group attached to the thiophene ring .

Physical And Chemical Properties Analysis

This compound has a density of 1.517±0.06 g/cm3, a melting point of 123-124 °C, a boiling point of 428.3±55.0 °C, and a flash point of 212.8°C . It has a refractive index of 1.579 .

作用机制

Target of Action

Methyl 3-{[4-(propan-2-yl)phenyl]sulfamoyl}thiophene-2-carboxylate is an organic compound that is primarily used as a reagent or intermediate in organic synthesis reactions

Mode of Action

It is known to be used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond-forming reactions. In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling reaction, which is a key biochemical pathway in organic synthesis . This reaction is used to create carbon-carbon bonds, which are fundamental in the construction of complex organic molecules. The downstream effects of this pathway depend on the specific context of the reaction and the other compounds involved.

Pharmacokinetics

Its molecular weight is 42956, and it has a logP value of 61467, indicating its lipophilicity . These properties can influence the compound’s bioavailability and pharmacokinetics.

Result of Action

As a reagent in suzuki–miyaura cross-coupling reactions, it contributes to the formation of carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions in which it is used are known to be exceptionally mild and tolerant of various functional groups . .

实验室实验的优点和局限性

Methyl 3-{[4-(propan-2-yl)phenyl]sulfamoyl}thiophene-2-carboxylate has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is stable at a wide range of temperatures. Additionally, this compound has a wide range of biochemical and physiological effects, making it an ideal compound for research. The main limitation of this compound is that it can be toxic at high concentrations, so it must be used with caution.

未来方向

The use of methyl 3-{[4-(propan-2-yl)phenyl]sulfamoyl}thiophene-2-carboxylate in scientific research is still in its early stages, and there are many potential future directions for research. These include the development of new drugs and treatments, the study of the biochemical and physiological effects of this compound, and the exploration of new synthesis methods. Additionally, further research could be done to explore the potential of this compound as an anti-cancer agent, as well as its effects on the immune system. Finally, further research could be done to explore the potential of this compound as an antioxidant and anti-inflammatory agent.

合成方法

Methyl 3-{[4-(propan-2-yl)phenyl]sulfamoyl}thiophene-2-carboxylate can be synthesized through a variety of methods. The most commonly used method is the reaction of benzylchloride and thiophene-2-carboxylic acid in the presence of sodium methoxide. This reaction results in the formation of the desired compound. Other methods, such as the reaction of thiophene-2-carboxylic acid with 1-chloro-2-methyl-2-butene, can also be used to synthesize this compound.

科学研究应用

Methyl 3-{[4-(propan-2-yl)phenyl]sulfamoyl}thiophene-2-carboxylate has been used in a wide range of scientific research applications. It has been used in the development of new drugs, as well as in the study of the effects of drugs on the body. It has also been used in the study of the biochemical and physiological effects of different compounds.

安全和危害

This compound is an organic compound and should be handled with care. It should be avoided from contact with skin and eyes, and inhalation of its vapors should be prevented. When using it, relevant safety procedures should be followed, and appropriate personal protective equipment, such as gloves and protective eyewear, should be worn .

属性

IUPAC Name |

methyl 3-[(4-propan-2-ylphenyl)sulfamoyl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4S2/c1-10(2)11-4-6-12(7-5-11)16-22(18,19)13-8-9-21-14(13)15(17)20-3/h4-10,16H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLZKVFXSOADPEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-butoxy-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzamide](/img/structure/B6495029.png)

![ethyl 4-fluoro-3-[(2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B6495044.png)

![methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B6495052.png)

![methyl 3-{[4-(benzyloxy)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate](/img/structure/B6495059.png)

![N-(2H-1,3-benzodioxol-5-yl)-N'-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide](/img/structure/B6495071.png)

![N'-(3-chloro-4-methoxyphenyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide](/img/structure/B6495085.png)

![methyl 4-(4-methylphenyl)-3-[(3-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B6495089.png)

![3-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-1-(3-methoxyphenyl)urea](/img/structure/B6495094.png)

![methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B6495095.png)

![methyl 3-[(2,4-dichlorophenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B6495099.png)

![methyl 3-[(3-chlorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B6495110.png)

![ethyl 3-[(4-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B6495117.png)